![molecular formula C9H6BrN3O2 B1438680 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1099687-28-1](/img/structure/B1438680.png)
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
“4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid” is a compound that has been synthesized and studied for its potential biological activities . It is a hybrid of 1,2,4-triazole and benzoic acid .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid” was established by NMR and MS analysis . The molecular weight of the compound is 189.17 .Chemical Reactions Analysis
The compound has been used in the synthesis of various hybrids, exhibiting potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has also been used in the construction of functional metal–organic frameworks .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.17 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis of Metal Complexes
The compound can be used as a ligand for synthesizing complexes with various metals like Zn(II), Co(II), Cu(II), Ni(II), and Mn(II), which have potential applications in catalysis, material science, and medicine .
Neuroprotective Applications
Derivatives of this compound may modulate heat shock responses and have neuroprotective effects, which could be beneficial in models of neurodegenerative diseases like Alzheimer’s .
Anticancer Research
The triazole ring present in the compound is a feature in many pharmaceuticals, including anticancer agents. The compound could be used in the design and synthesis of novel derivatives for cancer treatment .
Imidazole Synthesis
While not directly related to imidazoles, the triazole ring system is structurally similar and could be involved in the synthesis of imidazoles, which are important in pharmaceuticals and agrochemicals .
Bioactive Phenomena and Analytical Uses
The triazole derivatives are known for their applications in bioactive phenomena and analytical chemistry. The compound could be explored for these purposes due to its triazole moiety .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPQFGPVWZUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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